molecular formula C17H16N4O3 B11059262 3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-2-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-2-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Cat. No.: B11059262
M. Wt: 324.33 g/mol
InChI Key: MKQWYMQHWDAREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-2-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that features a unique structure combining furan, pyridine, and pyrazole rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-2-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include furan derivatives, pyridine derivatives, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-2-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-2-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-2-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-Furan-2-yl-1-pyridin-3-yl-propenone: A related compound with similar structural features.

    3-Furan-2-yl-2-(3-methyl-1H-benzoimidazol-2-yl)-3-oxo-propionitrile: Another compound with a furan ring and potential biological activities.

Uniqueness

3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-2-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one stands out due to its unique combination of furan, pyridine, and pyrazole rings, which may confer distinct biological properties and applications compared to other similar compounds.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

3-(furan-2-yl)-5-(2-methoxyethyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C17H16N4O3/c1-23-10-8-21-16(11-5-2-3-7-18-11)13-14(12-6-4-9-24-12)19-20-15(13)17(21)22/h2-7,9,16H,8,10H2,1H3,(H,19,20)

InChI Key

MKQWYMQHWDAREF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(NN=C2C1=O)C3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.